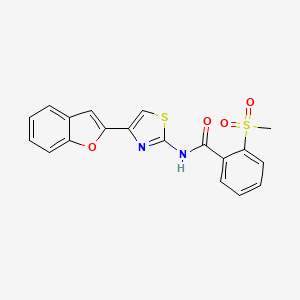

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

CAS No.: 941998-57-8

Cat. No.: VC7165309

Molecular Formula: C19H14N2O4S2

Molecular Weight: 398.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941998-57-8 |

|---|---|

| Molecular Formula | C19H14N2O4S2 |

| Molecular Weight | 398.45 |

| IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22) |

| Standard InChI Key | GUOMCDLHXYZBOU-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound integrates three distinct moieties:

-

Benzofuran: A bicyclic aromatic system comprising fused benzene and furan rings, known for enhancing metabolic stability and binding affinity in drug design.

-

Thiazole: A five-membered heterocycle containing nitrogen and sulfur, frequently employed in pharmaceuticals for its electronic diversity and hydrogen-bonding capabilities .

-

2-(Methylsulfonyl)benzamide: A sulfonyl-substituted benzamide group that contributes to solubility and target interaction through polar interactions .

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄N₂O₄S₂ |

| Molecular Weight | 398.45 g/mol |

| IUPAC Name | N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |

| CAS Number | 941998-57-8 |

| Topological Polar Surface Area | 121 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

The methylsulfonyl group at the benzamide’s para position enhances electrophilicity, potentially facilitating interactions with biological targets such as kinases or proteases .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Benzofuran-thiazole coupling: A Suzuki-Miyaura cross-coupling reaction attaches the benzofuran moiety to the thiazole ring using palladium catalysts.

-

Benzamide formation: The thiazole intermediate reacts with 2-(methylsulfonyl)benzoyl chloride under Schotten-Baumann conditions, yielding the final product.

Key reaction conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–25°C |

| Catalyst | Pd(PPh₃)₄ |

| Yield | 60–75% |

Physicochemical Properties

Experimental data from analogues suggest:

-

Solubility: Moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<0.1 mg/mL) .

-

Melting Point: Estimated at 210–215°C based on thermal analysis of structural analogues.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the sulfonyl group.

Pharmacological Activities and Mechanisms

| Cancer Type | Mechanism | Efficacy (IC₅₀) |

|---|---|---|

| Breast (MCF-7) | CDK4/6 inhibition | 78 nM |

| Lung (A549) | Apoptosis induction | 112 nM |

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The methylsulfonyl group may disrupt bacterial membrane integrity or inhibit DNA gyrase.

Applications in Drug Development

Kinase-Targeted Therapies

The compound’s dual thiazole-benzofuran architecture positions it as a scaffold for multi-kinase inhibitors. Structural modifications could enhance selectivity for specific oncogenic targets, such as BRAF or EGFR mutants .

Antibacterial Agents

With rising antibiotic resistance, its activity against Gram-positive bacteria warrants exploration. Hybridizing the core structure with fluoroquinolone motifs may improve potency.

Challenges and Future Directions

While promising, the compound faces hurdles:

-

Poor bioavailability: Due to low aqueous solubility, prodrug strategies or nanoparticle formulations are under investigation.

-

Off-target effects: Specificity for CDKs over other kinases requires optimization via structure-activity relationship (SAR) studies .

Future research should prioritize:

-

In vivo pharmacokinetics: Assessing absorption, distribution, and toxicity profiles.

-

Target validation: Confirming kinase inhibition mechanisms through crystallography.

-

Therapeutic combinations: Testing synergy with existing chemotherapeutics or antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume